molecular formula C10H15NO2 B12624785 (1S)-N,N-Dimethoxy-1-phenylethan-1-amine CAS No. 920974-52-3

(1S)-N,N-Dimethoxy-1-phenylethan-1-amine

Cat. No.: B12624785
CAS No.: 920974-52-3
M. Wt: 181.23 g/mol
InChI Key: UGAVYBCRNCGEMZ-VIFPVBQESA-N
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Description

(1S)-N,N-Dimethoxy-1-phenylethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a phenyl group attached to an ethanamine backbone, with two methoxy groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-N,N-Dimethoxy-1-phenylethan-1-amine typically involves the reaction of a phenylacetaldehyde derivative with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are crucial to maintain the efficiency of the production process. Additionally, purification steps such as distillation or crystallization are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1S)-N,N-Dimethoxy-1-phenylethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides or amines can be used to replace the methoxy groups under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetaldehyde derivatives, while reduction can produce secondary amines.

Scientific Research Applications

(1S)-N,N-Dimethoxy-1-phenylethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1S)-N,N-Dimethoxy-1-phenylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    (1R)-N,N-Dimethoxy-1-phenylethan-1-amine: A stereoisomer with similar chemical properties but different spatial arrangement.

    N,N-Dimethyl-1-phenylethan-1-amine: Lacks the methoxy groups, resulting in different reactivity and applications.

    N,N-Diethoxy-1-phenylethan-1-amine: Contains ethoxy groups instead of methoxy, leading to variations in chemical behavior.

Uniqueness

(1S)-N,N-Dimethoxy-1-phenylethan-1-amine is unique due to its specific stereochemistry and the presence of methoxy groups, which influence its reactivity and potential applications. The compound’s distinct structure allows for targeted interactions in both chemical and biological contexts, making it a valuable subject of study in various research fields.

Properties

CAS No.

920974-52-3

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(1S)-N,N-dimethoxy-1-phenylethanamine

InChI

InChI=1S/C10H15NO2/c1-9(11(12-2)13-3)10-7-5-4-6-8-10/h4-9H,1-3H3/t9-/m0/s1

InChI Key

UGAVYBCRNCGEMZ-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N(OC)OC

Canonical SMILES

CC(C1=CC=CC=C1)N(OC)OC

Origin of Product

United States

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